

# 6-Hydroxymelatonin: A Comparative Analysis of Its Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **6-hydroxymelatonin** levels across various patient populations, offering valuable insights for researchers, scientists, and professionals involved in drug development. As the major metabolite of melatonin, **6-hydroxymelatonin**, and its urinary conjugate, 6-sulfatoxymelatonin (aMT6s), serve as reliable biomarkers for endogenous melatonin production. Alterations in melatonin levels have been implicated in a range of pathologies, making the study of its primary metabolite crucial for understanding disease mechanisms and developing novel therapeutic strategies.

## Data Presentation: Comparative Levels of Urinary 6-Sulfatoxymelatonin (aMT6s)

The following table summarizes the urinary aMT6s levels in healthy individuals and various patient populations as reported in several studies. It is important to note that direct comparison between studies should be made with caution due to variations in analytical methods, sample collection times (e.g., first morning void, 24-hour collection), and patient demographics.



| Patient<br>Population       | Key Findings                                                                                                                                                         | Reported<br>aMT6s Levels<br>(ng/mg<br>creatinine)                                                     | Control Group<br>Levels (ng/mg<br>creatinine)                    | Reference |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Healthy<br>Individuals      | Levels are inversely related to age, with a significant decline observed in older individuals.[1] Higher BMI and heavy smoking are associated with lower levels. [2] | Varies significantly with age; e.g., 20.8 (≤39 years) vs. 11.8 (≥49 years) in premenopausal women.[2] | -                                                                | [1][2]    |
| Coronary Artery<br>Disease  | Significantly lower in patients with unstable angina compared to healthy subjects and those with stable angina.[3]                                                   | Unstable Angina:<br>Lower than<br>controls and<br>stable angina<br>patients.                          | Healthy<br>Subjects: Higher<br>than unstable<br>angina patients. | [3]       |
| Congestive Heart<br>Failure | Significantly lower levels in hospitalized patients with congestive heart failure compared to healthy volunteers.[4]                                                 | Median: 2.6 μg<br>(total excretion)                                                                   | Median: 6.02 μg<br>(total excretion)                             | [4]       |
| Alzheimer's<br>Disease      | Significantly reduced total 24-hour aMT6s                                                                                                                            | Untreated AD:<br>12.7 ± 4.4 µ<br>g/24h ; Treated                                                      | Young Controls:<br>32.8 ± 3.1 μ<br>g/24h ; Elderly               | [5]       |



|                                                 | values in both untreated and treated AD patients compared to young controls. A day-night difference was less evident in AD patients.           | AD: 12.4 ± 4.4 μ<br>g/24h       | Controls: 19.9 ± 5.2 μ g/24h                   |        |
|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|------------------------------------------------|--------|
| Type 2 Diabetes<br>with Retinopathy             | Significantly lower levels in patients with proliferative diabetic retinopathy (PDR) compared to controls and patients without retinopathy.[6] | PDR: Lower than other groups.   | Healthy Controls:<br>Higher than PDR<br>group. | [6]    |
| Age-Related<br>Macular<br>Degeneration<br>(AMD) | Significantly lower levels in AMD patients compared to age- and gender- matched controls.[7]                                                   | 6.24 ± 3.45                     | 10.40 ± 4.51                                   | [7]    |
| Prostate Cancer                                 | No significant association found between urinary melatonin levels and the risk of prostate cancer overall or in any clinical or                | Cases: 17.93<br>(median, ng/mL) | Controls: 17.12<br>(median, ng/mL)             | [8][9] |



|                                                       | racial subgroup.<br>[8]                                                                                                                                                           |                                                                                                          |                                 |          |
|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------|----------|
| Breast Cancer<br>(Postmenopausa<br>I)                 | An inverse association was observed between overnight urinary 6- sulfatoxymelatoni n output and breast cancer risk.[10][11]                                                       | Women in the highest quartile of aMT6s output had a lower risk compared to those in the lowest quartile. | -                               | [10][11] |
| Gynecological<br>Cancers<br>(Ovarian and<br>Cervical) | Baseline urinary aMT6s levels were significantly lower in cancer patients compared to healthy controls. Post-treatment levels increased in patients who responded to therapy.[12] | Significantly<br>lower pre-<br>treatment.                                                                | Higher than<br>cancer patients. | [12]     |

## **Experimental Protocols**

Accurate quantification of **6-hydroxymelatonin** and its conjugate is paramount for reliable research. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary 6-Sulfatoxymelatonin (aMT6s)

This protocol is a generalized representation based on commercially available competitive ELISA kits.[13][14][15][16][17]



Principle: This is a competitive immunoassay. Unlabeled aMT6s in the sample competes with a fixed amount of enzyme-labeled aMT6s for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled aMT6s bound to the antibody is inversely proportional to the concentration of aMT6s in the sample.

#### Materials:

- Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
- aMT6s standards
- aMT6s quality controls
- Assay buffer
- Enzyme-conjugated aMT6s (e.g., HRP-conjugate)
- aMT6s antiserum
- Wash buffer
- Substrate solution (e.g., TMB)
- Stop solution
- Microplate reader

#### Procedure:

- Sample Preparation: Dilute urine samples with the provided assay buffer. A common dilution factor is 1:200.[13]
- Standard and Sample Addition: Pipette diluted standards, controls, and samples into the wells of the microtiter plate.
- Competitive Reaction: Add the enzyme-conjugated aMT6s and the aMT6s antiserum to each well. Incubate for a specified time (e.g., 2 hours) at room temperature on an orbital shaker.
   [16]



- Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove unbound reagents.[16]
- Substrate Incubation: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[16] This will result in color development.
- Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm)
  using a microplate reader.[16]
- Calculation: Calculate the concentration of aMT6s in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the aMT6s standards.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary 6-Hydroxymelatonin

This protocol involves the deconjugation of aMT6s to **6-hydroxymelatonin** followed by sensitive and specific quantification.[18][19][20]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry to accurately identify and quantify the target analyte, **6-hydroxymelatonin**.

#### Materials:

- LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
- Analytical column (e.g., C18 reverse-phase)
- Mobile phases (e.g., water with formic acid and methanol)
- β-glucuronidase/arylsulfatase enzyme (from Helix pomatia)



- Reaction buffer (e.g., pH 4.0)
- Internal standard (e.g., deuterated 6-hydroxymelatonin)
- Solid-phase extraction (SPE) cartridges
- Centrifuge
- Vortex mixer

#### Procedure:

- Enzymatic Deconjugation: To measure total **6-hydroxymelatonin**, the sulfate and glucuronide conjugates in the urine must be cleaved.
  - Mix the urine sample with a reaction buffer.
  - Add β-glucuronidase/arylsulfatase enzyme.
  - Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[18]
- Sample Clean-up (Solid-Phase Extraction SPE):
  - Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water).
  - Load the deconjugated urine sample onto the cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute the 6-hydroxymelatonin with an appropriate solvent (e.g., methanol).
- LC Separation:
  - Inject the eluted sample into the LC system.
  - Separate 6-hydroxymelatonin from other components on the analytical column using a gradient elution with the mobile phases.
- MS/MS Detection:



- The eluent from the LC column is introduced into the mass spectrometer.
- The parent ion of **6-hydroxymelatonin** is selected and fragmented.
- Specific product ions are monitored for quantification.
- · Quantification:
  - The concentration of 6-hydroxymelatonin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 6-hydroxymelatonin standards.

## **Mandatory Visualization**

Below are diagrams illustrating the melatonin metabolism pathway and a typical experimental workflow for measuring urinary 6-sulfatoxymelatonin.



Click to download full resolution via product page

Caption: Melatonin synthesis and metabolism pathway.





Click to download full resolution via product page

Caption: Experimental workflow for urinary aMT6s ELISA.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 6-sulfatoxymelatonin levels and their correlations with lifestyle factors and steroid hormone levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low urinary 6-sulphatoxymelatonin levels in patients with coronary artery disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low urinary 6-sulfatoxymelatonin levels in patients with severe congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actigraphic sleep-wake patterns and urinary 6-sulfatoxymelatonin excretion in patients with Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations between urinary 6-sulfatoxymelatonin excretion and diabetic vascular complications or arteriosclerosis in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary 6-sulfatoxymelatonin level in age-related macular degeneration patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Urinary 6-sulfatoxymelatonin levels and prostate cancer risk among men in the Multiethnic Cohort PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. buhlmannlabs.com [buhlmannlabs.com]
- 14. alpco.com [alpco.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]



- 16. ibl-international.com [ibl-international.com]
- 17. ibl-international.com [ibl-international.com]
- 18. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Hydroxymelatonin: A Comparative Analysis of Its Levels in Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016111#6-hydroxymelatonin-levels-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com